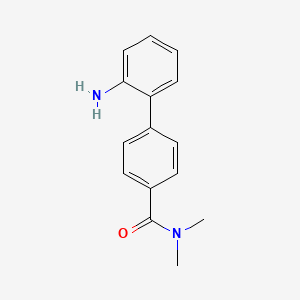

4-(2-Aminophenyl)-N,N-dimethylbenzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(2-Aminophenyl)-2,4-dioxobutanoic acid” is a dioxo monocarboxylic acid, a beta-diketone, a substituted aniline, a 2-oxo monocarboxylic acid, a 4-oxo monocarboxylic acid and an aromatic ketone . It has a role as a mouse metabolite .

Synthesis Analysis

A novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized and evaluated for their antimicrobial activity and possible mode of action . The structures of the synthesized compounds were elucidated by 1 H NMR, 13 C NMR, IR and Mass spectral data .

Molecular Structure Analysis

The molecular structure of “4-(2-Aminophenyl)-2,4-dioxobutanoic acid” was elucidated by various spectroscopic techniques .

Chemical Reactions Analysis

A novel and efficient method for synthesizing benzosulfamidate-fused tetrahydroquinazolines is described. By employing the [4+2]-cycloaddition of 2-aminophenyl enones with cyclic N -sulfimines in the presence of DMAP as a base, the desired benzosulfamidate-fused tetrahydroquinazolines were obtained in good yields with high diastereoselectivities .

Physical And Chemical Properties Analysis

The molecular weight of “4-(2-Aminophenyl)-2,4-dioxobutanoic acid” is 207.18 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 .

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Die Verbindung wurde bei der Synthese neuer Antitumor-Ruthenium(II/III)-Komplexe verwendet . Diese Komplexe haben ein vielversprechendes chemotherapeutisches Potenzial gezeigt. Sie interagieren mit DNA und zeigen eine Interkalation sowohl des Hapbim-Liganden als auch der Ru-Komplexe . Die in-vitro-Zytotoxizität der Verbindungen wurde an humanen Brustkrebszellen (MCF7), humanen Kolorektalkrebszellen (Caco2) und normalen humanen Leberzelllinien (THLE-2) getestet, wobei Verbindung (2) die wirksamste gegen Krebszellen war .

Antibakterielle Aktivität

Eine Reihe von substituierten Benzothiazolen, die Semicarbazon- und Thiosemicarbazon-Einheiten tragen, wurde entwickelt, synthetisiert und auf ihre antimikrobielle Aktivität untersucht . Die Ergebnisse zeigten, dass die Verbindungen SC06, SC09, TS05 und TS07 eine starke antibakterielle Aktivität gegen sowohl grampositive als auch gramnegative Stämme aufweisen .

DNA-Interaktion

Die Interaktion der Verbindungen mit DNA wurde sowohl durch UV-Vis- als auch durch Fluoreszenzspektroskopie untersucht, wobei eine Interkalation sowohl des Hapbim-Liganden als auch der Ru-Komplexe festgestellt wurde . Diese Interaktion ist entscheidend für ihr chemotherapeutisches Potenzial.

Induktion der Apoptose

Es wurde gezeigt, dass die zytotoxische Wirkung des Ru(III)-Komplexes mit der Fähigkeit des Ru(III)-Komplexes korreliert, die Apoptose zu induzieren und einen Zellzyklusarrest in der G2/M-Phase zu verursachen . Dies ist ein wichtiger Mechanismus in der Wirkung vieler Antitumormittel.

Zellzyklusarrest

Der Ru(III)-Komplex kann einen Zellzyklusarrest in der G2/M-Phase verursachen . Dies stört den normalen Zellzyklus und verhindert die Proliferation von Krebszellen.

Reduktion von oxidativem Stress

Der Ru(III)-Komplex reduzierte oxidativen Stress und erhöhte die Konzentration von antioxidativen Enzymen, insbesondere SOD . Dies deutet auf eine Verbesserung der normalen Zellreparatur hin, die bei der Behandlung von Krebs von Vorteil ist.

Wirkmechanismus

Target of Action

Similar compounds have been shown to have antimicrobial activity , suggesting potential targets could be bacterial proteins or enzymes.

Biochemical Pathways

Related compounds have been associated with the disruption of tryptophan, vitamin b6, and purine metabolism . Therefore, it’s possible that 4-(2-Aminophenyl)-N,N-dimethylbenzamide may also influence these pathways.

Pharmacokinetics

Related compounds have been shown to have good bioavailability and low cytotoxicity , suggesting that 4-(2-Aminophenyl)-N,N-dimethylbenzamide may have similar properties.

Result of Action

Related compounds have been shown to have potent antimicrobial activity , suggesting that 4-(2-Aminophenyl)-N,N-dimethylbenzamide may also have antimicrobial effects.

Zukünftige Richtungen

The prevalence of extremely resistant bacteria such as methicillin-resistant Stayphlococcus aureus (MRSA), fluoroquinolone-resistant Pseudomonas aeruginosa (FQRP), fluoroquinolone-resistant Enterococcus faecalis (QREF) and vancomycin-resistant Enterococci (VRE) has greatly increased in some hospitals, resulting in a higher rate of mortality . This highlights the need for the development of new antimicrobial agents .

Eigenschaften

IUPAC Name |

4-(2-aminophenyl)-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-17(2)15(18)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16/h3-10H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROKUIIRNXTBPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718359 |

Source

|

| Record name | 2'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1345471-30-8 |

Source

|

| Record name | 2′-Amino-N,N-dimethyl[1,1′-biphenyl]-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.